molecular formula C15H19NO4S B2910102 1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-37-5

1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2910102
CAS No.: 877811-37-5
M. Wt: 309.38
InChI Key: BFQCBHHFKRSONU-UHFFFAOYSA-N
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Description

1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetically modified spirocyclic compound based on the privileged spiro[chroman-2,4'-piperidine]-4-one pharmacophore, a structure recognized for its high value in medicinal chemistry research . This scaffold is prized for its three-dimensionality and conformational rigidity, which can lead to improved selectivity and potency when interacting with biological targets . The core spiro[chroman-2,4'-piperidin]-4-one structure is a key component in various drug candidates and biochemical tools . This specific derivative is designed for research applications in infectious disease and oncology. Analogs of the parent compound have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis , with one study identifying a lead compound (PS08) exhibiting an MIC of 3.72 µM . Furthermore, related spiro[chroman-2,4'-piperidin]-4-one derivatives have shown promising anticancer properties by inducing apoptosis and disrupting the cell cycle in various human cancer cell lines, including breast and ovarian carcinomas . The introduction of the ethylsulfonyl group at the 1'-position is a strategic modification often employed to fine-tune the molecule's properties, potentially enhancing its binding affinity, solubility, or metabolic stability. Researchers can utilize this compound as a key intermediate or precursor for further structural optimization in drug discovery campaigns. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1'-ethylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-2-21(18,19)16-9-7-15(8-10-16)11-13(17)12-5-3-4-6-14(12)20-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQCBHHFKRSONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the following steps:

    Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidinone precursor under controlled conditions.

    Introduction of the Ethylsulfonyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Key derivatives and their activities are summarized below:

Compound Substituent(s) IC50 (µM) Target Cell Lines Mechanism Insights Reference
1'-(Ethylsulfonyl) Ethylsulfonyl at 1'-position 0.31–5.62 MCF-7, A2780, HT-29 Apoptosis induction, G2-M arrest
Compound 15 Trimethoxyphenyl 18.77–47.05 MCF-7, A2780, HT-29 Weak apoptosis induction
Compound 12a–12g Quinoline-4-carbonyl Not reported (ACC inhibition at nM) ACC enzyme (obesity/diabetes) ACC inhibition via CT domain
SZ2–SZ5 Sulfonamide-pyrimidine hybrids Varies (antimalarial/antiparasitic) Plasmodium falciparum Falcipain-2 inhibition
  • Sulfonyl vs. Trimethoxyphenyl : The ethylsulfonyl group in 1'-(Ethylsulfonyl) derivatives confers >50-fold higher potency compared to trimethoxyphenyl analogs (e.g., compound 15) in MCF-7, A2780, and HT-29 cells. This highlights the sulfonyl group's role in enhancing cytotoxicity and apoptosis via mitochondrial pathways .
  • Spirochromanones with ACC Inhibition: Derivatives like 12a–12g, functionalized with quinoline-4-carbonyl groups, exhibit low nM ACC inhibitory activity (e.g., compound 38j in ACC assays). This contrasts with the ethylsulfonyl derivative’s anticancer focus, demonstrating the scaffold’s adaptability to diverse targets .

Structural-Activity Relationships (SAR)

  • Sulfonyl Group: Critical for anticancer activity. Derivatives with sulfonyl bridges (e.g., compound 106 in ) show IC50 values <5 µM, while non-sulfonylated analogs (e.g., compound 100, 102) are less potent .
  • Linker Flexibility : Rigid spirocyclic cores improve target selectivity. For example, ACC inhibitors (e.g., 12a–12g) require precise substituent positioning for enzyme binding, whereas anticancer derivatives benefit from bulkier groups like ethylsulfonyl .
  • Substituent Electronics : Electron-withdrawing groups (e.g., sulfonyl) enhance apoptosis via reactive oxygen species (ROS) generation, while electron-donating groups (e.g., methoxy in compound 15) reduce potency .

Mechanistic Divergence

  • Anticancer Agents : 1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one induces early apoptosis (3-fold increase in Annexin V+ cells) and G2-M phase arrest in MCF-7 cells, likely via p53 activation .
  • ACC Inhibitors: Quinoline-functionalized derivatives (e.g., 12a–12g) bind the carboxyltransferase (CT) domain of ACC, reducing malonyl-CoA synthesis and promoting fatty acid oxidation .

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